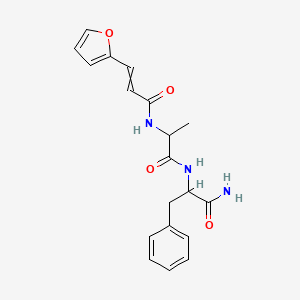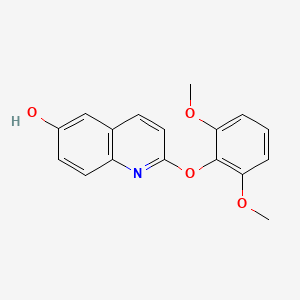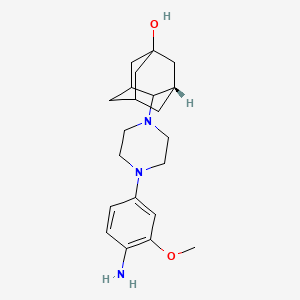
trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol: is a complex organic compound that features a piperazine ring, an adamantane core, and an amino-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Amino-Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 4-amino-3-methoxyphenyl compounds under basic conditions.
Incorporation of the Adamantane Core: The final step involves the attachment of the adamantane core to the piperazine derivative through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino-methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the piperazine ring or the amino group, resulting in the formation of secondary amines or reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantane core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines and reduced piperazine derivatives.
Substitution: Substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural properties.
Materials Science: It can be incorporated into polymer matrices to enhance mechanical and thermal properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter regulation.
Receptor Binding: It can bind to various receptors in the central nervous system, making it a candidate for neurological research.
Medicine:
Drug Development: The compound is being explored for its potential as a therapeutic agent for neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Antimicrobial Activity: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Mecanismo De Acción
The mechanism of action of trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparación Con Compuestos Similares
4-(4-Amino-3-methoxyphenyl)piperazine: This compound shares the piperazine and amino-methoxyphenyl groups but lacks the adamantane core.
Adamantan-1-ol: This compound features the adamantane core but lacks the piperazine and amino-methoxyphenyl groups.
Uniqueness:
Structural Complexity: The combination of the piperazine ring, adamantane core, and amino-methoxyphenyl group makes trans-4-(4-(4-Amino-3-methoxyphenyl)piperazin-1-yl)adamantan-1-ol unique in terms of structural complexity.
Propiedades
Fórmula molecular |
C21H31N3O2 |
|---|---|
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
(3S)-4-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]adamantan-1-ol |
InChI |
InChI=1S/C21H31N3O2/c1-26-19-10-17(2-3-18(19)22)23-4-6-24(7-5-23)20-15-8-14-9-16(20)13-21(25,11-14)12-15/h2-3,10,14-16,20,25H,4-9,11-13,22H2,1H3/t14?,15-,16?,20?,21?/m0/s1 |
Clave InChI |
GDSOTCABMWLRTH-KTYIJJEDSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)N2CCN(CC2)C3[C@H]4CC5CC3CC(C4)(C5)O)N |
SMILES canónico |
COC1=C(C=CC(=C1)N2CCN(CC2)C3C4CC5CC3CC(C5)(C4)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


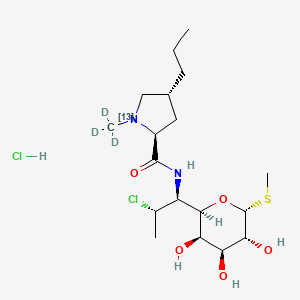
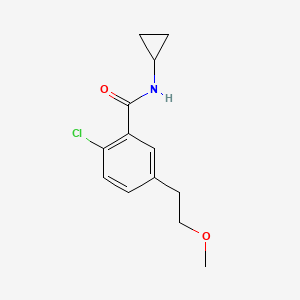
![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)
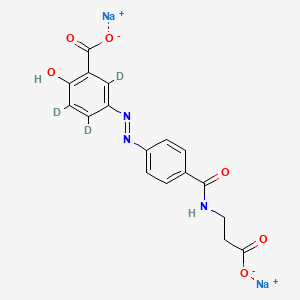
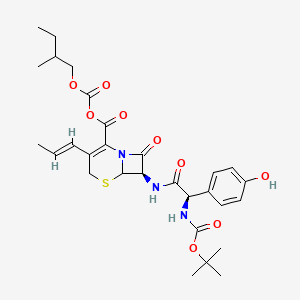

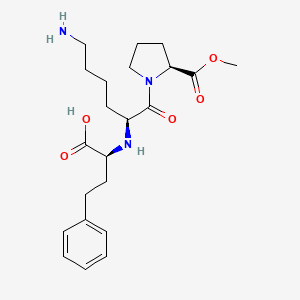
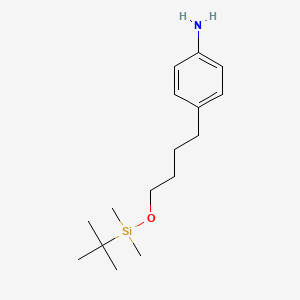
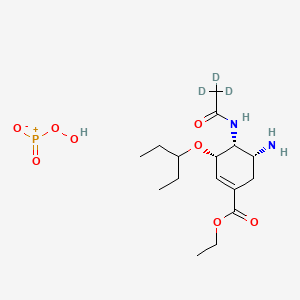

![1-(8,8-Dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl) 6-Fluoro L-DOPA](/img/structure/B13846990.png)
